1-Octen-3-one-d3
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Overview
Description
1-Octen-3-one-d3, also known as deuterated 1-Octen-3-one, is a stable isotope-labeled compound. It is a ketone analog of the alkene 1-octene and is often used in scientific research due to its unique properties. The compound has a molecular formula of C8H11D3O and a molecular weight of 129.21 g/mol .
Preparation Methods
1-Octen-3-one-d3 can be synthesized through various methods. One common approach involves the deuteration of 1-Octen-3-one. This process typically involves the incorporation of deuterium (a stable isotope of hydrogen) into the molecular structure of 1-Octen-3-one. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
1-Octen-3-one-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
1-Octen-3-one-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to track the incorporation and transformation of compounds within biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and products, including fragrances and flavors .
Mechanism of Action
The mechanism of action of 1-Octen-3-one-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, where it undergoes various transformations. The deuterium atoms in the compound can affect the rate of these transformations, providing valuable insights into the mechanisms of action of various enzymes and metabolic processes .
Comparison with Similar Compounds
1-Octen-3-one-d3 is similar to other deuterated compounds, such as 1-Octen-3-one-d5. its unique properties, such as its specific deuterium labeling, make it particularly useful in certain applications. Similar compounds include:
1-Octen-3-one: The non-deuterated analog of this compound.
1-Octen-3-one-d5: A similar deuterated compound with five deuterium atoms.
1-Octen-3-ol: The alcohol analog of 1-Octen-3-one, which is used by mosquitoes as an odor cue
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
129.21 g/mol |
IUPAC Name |
1,1,2-trideuteriooct-1-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i2D2,4D |
InChI Key |
KLTVSWGXIAYTHO-OVLJBECYSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)CCCCC)[2H] |
Canonical SMILES |
CCCCCC(=O)C=C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.